Preclinical Toxicity Profile of 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine: An IND-Enabling Technical Guide
Preclinical Toxicity Profile of 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine: An IND-Enabling Technical Guide
Executive Summary
The compound 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine (hereafter referred to as P3M-P2P ) represents a highly functionalized polybasic scaffold. Molecules containing coupled piperidine and piperazine rings are frequently explored in medicinal chemistry for CNS targets (e.g., GPCRs, monoamine transporters) due to their excellent brain penetrance and target affinity. However, this structural motif—a lipophilic core paired with multiple basic amines—classifies P3M-P2P as a prototypical Cationic Amphiphilic Drug (CAD) .
As a Senior Application Scientist navigating IND-enabling studies, evaluating P3M-P2P requires a targeted approach. The primary toxicological liabilities for this chemotype are cardiovascular toxicity (specifically hERG channel blockade) 1 and Drug-Induced Phospholipidosis (DIPL) 2. This whitepaper deconstructs the physicochemical drivers of these toxicities, provides self-validating experimental protocols, and outlines the ICH S7A/S7B core battery required to de-risk this compound for clinical entry.
Physicochemical Drivers of Toxicity
The toxicity profile of P3M-P2P is inextricably linked to its physicochemical properties. The molecule contains three basic nitrogen centers: the piperidine amine, the piperazine nitrogens, and the pyridine ring.
At physiological pH (7.4), the aliphatic amines (piperidine and piperazine) are predominantly protonated. This high basicity (pKa > 8.5) combined with moderate-to-high lipophilicity (ClogP) drives two distinct off-target mechanisms:
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hERG Channel Blockade: The protonated amines enter the central cavity of the voltage-gated potassium channel (hERG) and form strong cation- π interactions with aromatic residues (Tyr652 and Phe656) 3. Piperazine motifs, in particular, are highly enriched in known hERG inhibitors 4.
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Lysosomal Trapping: The unprotonated fraction of the drug diffuses freely across cell membranes. Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the molecule becomes fully protonated, rendering it membrane-impermeable. This "ion trapping" leads to massive intracellular accumulation 5.
Caption: Mechanism of hERG channel blockade by polybasic amines and the screening workflow.
Cardiovascular Safety Pharmacology (ICH S7B)
Per ICH S7B guidelines, assessing the potential for delayed ventricular repolarization (QT interval prolongation) is mandatory before first-in-human trials 6. Because P3M-P2P contains a piperazine-piperidine axis, hERG ( IKr ) inhibition is a critical go/no-go endpoint.
Protocol: Automated Patch-Clamp hERG Assay
Causality of Design: We utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Why CHO cells? They possess minimal endogenous ionic currents, ensuring that the measured tail currents are exclusively mediated by the transfected hERG channels, thus eliminating false positives from other ion channel interactions.
Step-by-Step Methodology:
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Cell Preparation: Culture hERG-expressing CHO cells to 70-80% confluency. Harvest and suspend in extracellular recording buffer (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2 , 1 mM MgCl 2 , 10 mM HEPES, pH 7.4).
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Compound Preparation: Dissolve P3M-P2P in 100% DMSO, then serially dilute in extracellular buffer to achieve final test concentrations (0.1, 1, 3, 10, and 30 μM) with a final DMSO concentration of ≤ 0.1%.
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Voltage Protocol:
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Hold the membrane potential at -80 mV.
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Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.
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Step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).
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Data Acquisition: Measure the peak tail current amplitude before and after a 5-minute compound perfusion.
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System Validation (Self-Validating Criteria):
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Negative Control: Vehicle (0.1% DMSO) must show <10% current rundown over the recording period.
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Positive Control: E-4031 (100 nM) must inhibit the tail current by >80%.
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Acceptance: Seal resistance must remain >1 G Ω throughout the recording. If these criteria are not met, the well data is automatically discarded.
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Quantitative Data: In Vitro Safety Pharmacology Profiling
Table 1: Representative Safety Pharmacology Data for P3M-P2P
| Target / Assay | Test System | Result (IC 50 / Effect) | Clinical Implication |
| hERG ( IKr ) | CHO Cells (Patch-Clamp) | 1.2 μ M | Moderate risk of QTc prolongation. Requires >30x safety margin. |
| NaV1.5 ( INa ) | HEK293 Cells | >30 μ M | Low risk of QRS widening. |
| CaV1.2 ( ICa ) | CHO Cells | 18.5 μ M | Minimal risk of cardiac contractility impairment. |
| Purkinje Fiber | Dog (Ex Vivo) | +12% APD 90 at 10 μ M | Corroborates hERG data; mild repolarization delay. |
Drug-Induced Phospholipidosis (DIPL)
Cationic Amphiphilic Drugs (CADs) like P3M-P2P are notorious for inducing DIPL. The mechanism is driven by the "negative charge hypothesis" [[2]](). Once trapped in the lysosome, the basic amines of the drug neutralize the negatively charged lysosomal membrane. This causes Lysosomal Phospholipase A2 (LPLA2) to detach from the membrane, halting phospholipid degradation and resulting in the formation of concentric lamellar bodies.
Caption: Lysosomal trapping mechanism leading to Drug-Induced Phospholipidosis (DIPL).
Protocol: In Vitro DIPL Assay
Causality of Design: We utilize the fluorescent phospholipid analog NBD-PE. Why NBD-PE? It mimics endogenous phosphatidylcholine. If P3M-P2P inhibits LPLA2, NBD-PE will accumulate in the lysosomes, directly correlating with the degree of DIPL and providing a high-throughput, quantifiable fluorescent readout rather than relying solely on low-throughput electron microscopy.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at 2x10 4 cells/well. Incubate for 24 hours at 37°C.
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Dosing & Incubation: Treat cells with P3M-P2P (concentrations ranging from 1 to 50 μM) in media containing 10 μM NBD-PE. Incubate for 48 hours.
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Washing: Wash cells three times with PBS to remove unincorporated NBD-PE and extracellular drug.
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Quantification: Measure fluorescence using a microplate reader (Excitation: 460 nm, Emission: 534 nm). Normalize fluorescence to cell viability (measured via parallel CellTiter-Glo assay) to ensure fluorescence increases are not artifacts of cell death.
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System Validation (Self-Validating Criteria):
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Positive Control: Amiodarone (10 μM) must induce a ≥ 3-fold increase in normalized fluorescence relative to vehicle.
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Negative Control: Acetaminophen (50 μM) must show no significant increase ( ≤ 1.2-fold).
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Acceptance: The Z'-factor of the assay plate must be >0.5.
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CNS and General Toxicity (ICH S7A)
Because P3M-P2P is designed to cross the blood-brain barrier, core battery CNS studies are critical 7. The Irwin Test is utilized to evaluate general behavior, locomotion, and autonomic functions. Furthermore, 28-day repeat-dose toxicology studies are used to establish the No Observed Adverse Effect Level (NOAEL).
Table 2: 28-Day Repeat-Dose Toxicity Summary (Sprague-Dawley Rat)
| Dose Group (mg/kg/day) | Clinical Observations | Histopathology Findings | Toxicokinetic (TK) Profile |
| Vehicle Control | Normal | Unremarkable | N/A |
| 10 (Low) | Normal | Unremarkable | C max : 140 ng/mL, AUC: 850 hng/mL |
| 30 (Mid) | Mild hypoactivity (Days 1-3) | Minimal alveolar macrophage accumulation (lungs) | C max : 480 ng/mL, AUC: 3100 hng/mL |
| 100 (High) | Sedation, piloerection | Foamy macrophages in liver/lungs (PLD phenotype) | C max : 1850 ng/mL, AUC: 12400 h*ng/mL |
References
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Preclinical Safety Pharmacology Studies ICH S7A CRO. Biotech Farm. URL:[Link]
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Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. ACS Publications. URL:[Link]
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Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. URL:[Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL:[Link]
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DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER. PMC. URL:[Link]
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Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLoS ONE. URL:[Link]
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Toward in vivo-relevant hERG safety assessment and mitigation strategies. PMC. URL:[Link]
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